

A Comprehensive Technical Review of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate

Cat. No.: B014843

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

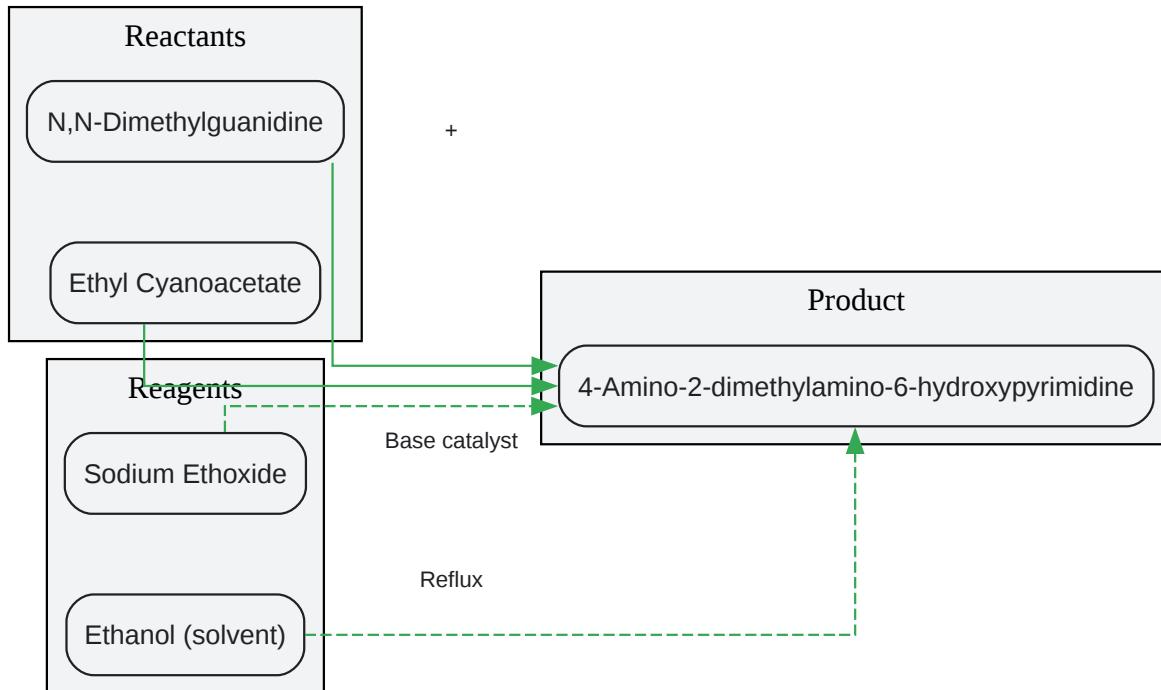
Abstract

4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. While detailed peer-reviewed studies on this specific compound are limited, its structural features suggest its role as a key intermediate in the synthesis of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and predicted spectroscopic data based on analogous compounds. Furthermore, it explores potential biological activities and mechanisms of action within the broader context of aminopyrimidine pharmacology, particularly in antiviral and anticancer research. This document aims to serve as a foundational resource for researchers interested in the evaluation and utilization of this compound in drug development programs.

Chemical and Physical Properties

4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate is a white to off-white crystalline solid. Its fundamental physicochemical properties, as gathered from commercial suppliers, are summarized in the table below.

Property	Value	Reference
CAS Number	76750-84-0	[1]
Molecular Formula	C ₆ H ₁₀ N ₄ O · 0.5H ₂ O	[1] [2]
Molecular Weight	163.18 g/mol	[1] [2]
Appearance	White to Almost white powder to crystal	[1]
Purity	>98.0%	[1]
Synonyms	6-Amino-2-dimethylamino-4- pyrimidinol Hemihydrate, 6- Amino-2-dimethylamino-4(1H)- pyrimidinone Hemihydrate	[1]


Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate** is not readily available in published literature, a plausible synthetic route can be postulated based on established pyrimidine synthesis methodologies.

Proposed Experimental Protocol: Synthesis

The most common method for the synthesis of 2-amino-4-hydroxypyrimidine derivatives is the condensation of a guanidine derivative with a β -ketoester or a related three-carbon synthons. In this case, N,N-dimethylguanidine would be the key starting material for introducing the 2-dimethylamino group.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine.

Detailed Steps:

- Preparation of Guanidine Solution: N,N-dimethylguanidine hydrochloride is dissolved in anhydrous ethanol.
- Base Addition: A solution of sodium ethoxide in ethanol is added to the N,N-dimethylguanidine hydrochloride solution to generate the free base in situ. The resulting sodium chloride precipitate is removed by filtration.
- Condensation Reaction: To the filtrate containing N,N-dimethylguanidine, ethyl cyanoacetate is added.
- Reflux: The reaction mixture is heated under reflux for several hours to facilitate the cyclocondensation reaction.

- **Work-up and Isolation:** After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid) to precipitate the product.
- **Purification and Hydration:** The crude product is collected by filtration, washed with cold water, and can be recrystallized from a water/ethanol mixture to yield the hemihydrate form.

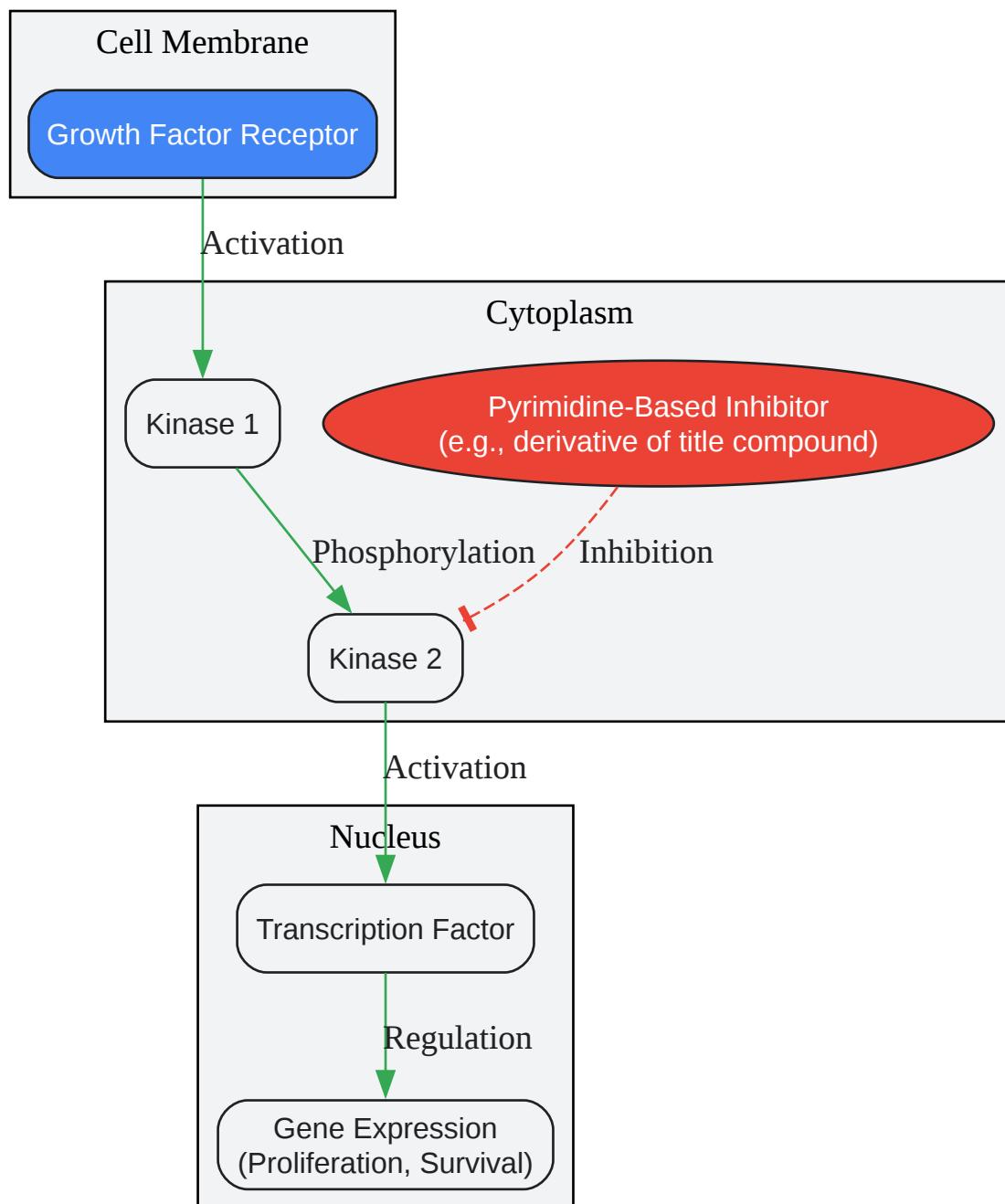
Predicted Spectroscopic Data

Although experimental spectra for **4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate** are not available in the public domain, its expected spectroscopic characteristics can be predicted based on data from structurally similar compounds.

Spectroscopic Data	Predicted Characteristics
¹ H NMR	Signals corresponding to the N-methyl protons (singlet, ~3.0 ppm), the pyrimidine ring proton (singlet, ~5.0-5.5 ppm), and exchangeable protons for the amino and hydroxyl groups.
¹³ C NMR	Resonances for the N-methyl carbons, and distinct signals for the four carbon atoms of the pyrimidine ring, with chemical shifts influenced by the electron-donating and withdrawing nature of the substituents.
IR (cm ⁻¹)	Characteristic absorption bands for N-H stretching of the amino group (~3300-3500 cm ⁻¹), O-H stretching of the hydroxyl group and water of hydration (broad, ~3200-3600 cm ⁻¹), C=N and C=C stretching of the pyrimidine ring (~1550-1650 cm ⁻¹), and C-N stretching.
Mass Spectrometry	A molecular ion peak corresponding to the anhydrous form (C ₆ H ₁₀ N ₄ O) and characteristic fragmentation patterns involving the loss of substituents from the pyrimidine core.

Potential Biological Activities and Applications

Commercial suppliers indicate that **4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate** serves as a key intermediate in the synthesis of antiviral and anticancer agents. [2] This is consistent with the well-documented and diverse biological activities of the pyrimidine scaffold in medicinal chemistry.


Antiviral and Anticancer Potential

The pyrimidine ring is a core structural motif in numerous clinically approved antiviral and anticancer drugs. These compounds often act as inhibitors of key enzymes involved in nucleic acid synthesis or cellular signaling pathways that are dysregulated in disease.

Potential Mechanisms of Action:

- Kinase Inhibition: Many pyrimidine derivatives are known to be potent inhibitors of protein kinases, which are crucial for cell cycle progression, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
- Nucleoside/Nucleotide Metabolism Inhibition: As a pyrimidine analog, this compound or its derivatives could potentially interfere with the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. This is a common mechanism for both antiviral and anticancer agents.

Below is a generalized diagram of a hypothetical signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor.

[Click to download full resolution via product page](#)

Caption: Hypothetical kinase inhibition by a pyrimidine derivative.

Other Potential Applications

Beyond its potential in oncology and virology, this compound is also suggested to have applications in:

- Agricultural Chemicals: As an intermediate for herbicides and fungicides.[2]
- Biochemical Research: For studies on enzyme inhibition and metabolic pathways.[2]
- Diagnostic Reagents: In the preparation of reagents for detecting specific biomolecules.[2]
- Material Science: In the development of novel polymers.[2]

Conclusion

4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate represents a versatile chemical scaffold with significant potential for the development of novel therapeutic agents and other chemical products. While there is a notable absence of detailed, publicly available research on this specific compound, its structural relationship to a wide range of biologically active pyrimidines provides a strong rationale for its further investigation. This guide has provided a summary of its known properties, a plausible synthetic approach, and an overview of its potential applications. It is hoped that this will serve as a valuable starting point for researchers aiming to unlock the full potential of this and related pyrimidine derivatives. Further experimental work is required to elucidate its precise biological activities and to validate its utility as a precursor for new drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [A Comprehensive Technical Review of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014843#literature-review-on-4-amino-2-dimethylamino-6-hydroxypyrimidine-hemihydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com